In Vitro Pharmacological Profile: TAAR1 Agonist Activity and Adrenergic Receptor Antagonism
2-Bromo-4-chloro-5-fluoroaniline demonstrates measurable in vitro activity as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1) and as an antagonist of the alpha-1A adrenergic receptor [1][2]. Its EC50 for mouse TAAR1 agonism is 410 nM, which represents a >7-fold selectivity over its activity at human TAAR1 (EC50 = 3,000 nM), and even greater selectivity against mouse TAAR5 (EC50 > 10,000 nM) [1]. This pattern of activity and species selectivity is a direct consequence of its specific substitution pattern and is not transferable to other halogenated aniline analogs without empirical validation.
| Evidence Dimension | Potency and Selectivity (EC50) |
|---|---|
| Target Compound Data | EC50: 410 nM (mTAAR1); 3,000 nM (hTAAR1); >10,000 nM (mTAAR5) |
| Comparator Or Baseline | Baseline activity on related targets: hTAAR1 and mTAAR5 in same assay system |
| Quantified Difference | >7.3-fold selectivity for mTAAR1 over hTAAR1; >24-fold selectivity for mTAAR1 over mTAAR5 |
| Conditions | Agonist activity assessed by cAMP accumulation via BRET assay in HEK293 cells after 20 min incubation [1] |
Why This Matters
This quantifiable, target-specific activity profile makes the compound a valuable tool compound for probing TAAR1 biology and a potential starting point for neuroscience drug discovery programs, justifying its selection over less characterized analogs.
- [1] BindingDB. (n.d.). BDBM50227975 CHEMBL4087775: Affinity Data for 2-bromo-4-chloro-5-fluoroaniline. Retrieved April 23, 2026, from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227975&google=BDBM50227975 View Source
- [2] BindingDB. (n.d.). Assay Information: ChEMBL_1753242 (CHEMBL4188002). Retrieved April 23, 2026, from http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=4&entryid=50002181 View Source
